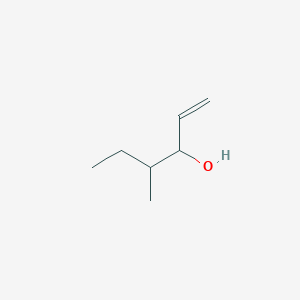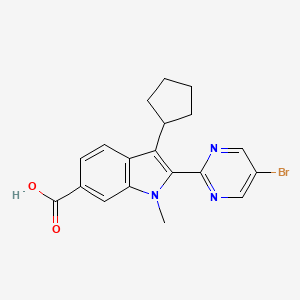![molecular formula C10H13NO3 B8702883 Ethyl N-[3-(hydroxymethyl)phenyl]carbamate](/img/structure/B8702883.png)
Ethyl N-[3-(hydroxymethyl)phenyl]carbamate
概要
説明
Ethyl N-[3-(hydroxymethyl)phenyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl group, a hydroxymethyl group attached to a phenyl ring, and a carbamate functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3-hydroxymethylphenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 3-hydroxymethylphenol with ethyl isocyanate under mild conditions. The reaction typically proceeds in the presence of a catalyst such as dibutyltin dilaurate, which facilitates the formation of the carbamate linkage.
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols. This one-pot procedure offers an economical and efficient route to the synthesis of substituted O-aryl carbamates .
Industrial Production Methods
Industrial production of ethyl (3-hydroxymethylphenyl)carbamate often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Ethyl N-[3-(hydroxymethyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-carboxyphenyl carbamate.
Reduction: Formation of 3-hydroxymethylphenylamine.
Substitution: Formation of substituted phenyl carbamates, depending on the substituent introduced.
科学的研究の応用
Ethyl N-[3-(hydroxymethyl)phenyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds in the body.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of ethyl (3-hydroxymethylphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can act as a prodrug, releasing active compounds upon enzymatic hydrolysis. The released compounds can then interact with various cellular pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the released compounds.
類似化合物との比較
Ethyl N-[3-(hydroxymethyl)phenyl]carbamate can be compared with other similar compounds, such as:
- Methyl carbamate
- Propyl carbamate
- Butyl carbamate
Uniqueness
The presence of the hydroxymethyl group attached to the phenyl ring distinguishes ethyl (3-hydroxymethylphenyl)carbamate from other carbamates. This structural feature can influence its reactivity and biological activity, making it a unique compound with specific applications.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it an important subject of study in chemistry, biology, medicine, and industry. Further research into its properties and applications can lead to new discoveries and advancements in these areas.
特性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC名 |
ethyl N-[3-(hydroxymethyl)phenyl]carbamate |
InChI |
InChI=1S/C10H13NO3/c1-2-14-10(13)11-9-5-3-4-8(6-9)7-12/h3-6,12H,2,7H2,1H3,(H,11,13) |
InChIキー |
YEUDKWHJWWWZBG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC1=CC=CC(=C1)CO |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B8702821.png)







![2,5-Dimethyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one](/img/structure/B8702880.png)

![2-Isopropyl-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-2-ium iodide](/img/structure/B8702901.png)

